3,5-Dibromo-1-(cyclobutylmethyl)pyridin-2(1H)-one
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Overview
Description
3,5-Dibromo-1-(cyclobutylmethyl)pyridin-2(1H)-one is a brominated pyridine derivative This compound is of interest due to its unique chemical structure, which includes a cyclobutylmethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-(cyclobutylmethyl)pyridin-2(1H)-one typically involves the bromination of a suitable pyridine precursor. One common method is the bromination of 1-(cyclobutylmethyl)pyridin-2(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-(cyclobutylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized forms of the pyridine ring or the cyclobutylmethyl group.
Reduction Products: Reduced forms of the pyridine ring or the bromine atoms.
Scientific Research Applications
3,5-Dibromo-1-(cyclobutylmethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-(cyclobutylmethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the cyclobutylmethyl group play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-pyridone: Similar structure but lacks the cyclobutylmethyl group.
3,5-Dibromo-1-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a cyclobutylmethyl group.
Uniqueness
3,5-Dibromo-1-(cyclobutylmethyl)pyridin-2(1H)-one is unique due to the presence of the cyclobutylmethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11Br2NO |
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Molecular Weight |
321.01 g/mol |
IUPAC Name |
3,5-dibromo-1-(cyclobutylmethyl)pyridin-2-one |
InChI |
InChI=1S/C10H11Br2NO/c11-8-4-9(12)10(14)13(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2 |
InChI Key |
ICDHKKFKFJKWRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2C=C(C=C(C2=O)Br)Br |
Origin of Product |
United States |
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